molecular formula C38H78O11 B3231143 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol CAS No. 13149-86-5

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol

Cat. No.: B3231143
CAS No.: 13149-86-5
M. Wt: 711 g/mol
InChI Key: HNUQMTZUNUBOLQ-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is a chemical compound known for its unique structure and properties It is a long-chain polyether alcohol, which consists of multiple ethylene glycol units linked together

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol typically involves the polymerization of ethylene oxide. The process begins with the initiation of the polymerization reaction using a suitable initiator, such as an alcohol or an alkoxide. The reaction is carried out under controlled conditions, including temperature and pressure, to ensure the formation of the desired polymer chain length.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through large-scale polymerization reactors. These reactors allow for precise control over the reaction parameters, resulting in high yields and consistent product quality. The polymerization process is typically followed by purification steps to remove any unreacted monomers and by-products.

Chemical Reactions Analysis

Types of Reactions: 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the end of the polymer chain can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent for various chemical reactions.

    Biology: The compound is utilized in the study of biological membranes and as a component in the formulation of drug delivery systems.

    Industry: The compound is used in the production of surfactants, lubricants, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol involves its interaction with molecular targets through its hydroxyl and ether groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but with varying chain lengths.

    Polypropylene glycol (PPG): Similar in structure but with propylene oxide units instead of ethylene oxide.

    Polytetrahydrofuran (PTHF): Another polyether with tetrahydrofuran units.

Uniqueness: 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol is unique due to its specific chain length and the presence of multiple ether linkages, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high solubility and stability.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-octadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H78O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-40-21-23-42-25-27-44-29-31-46-33-35-48-37-38-49-36-34-47-32-30-45-28-26-43-24-22-41-20-18-39/h39H,2-38H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUQMTZUNUBOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H78O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80927226
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

711.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13149-86-5
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013149865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12,15,18,21,24,27,30-Decaoxaoctatetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80927226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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